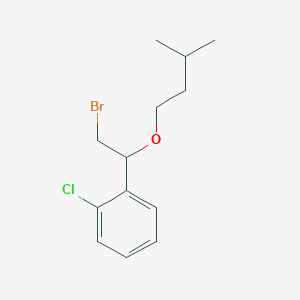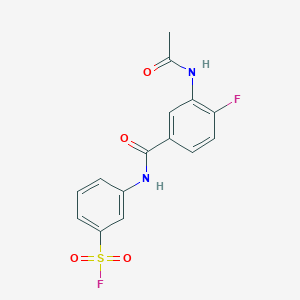
4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride is a synthetic organic compound It belongs to the class of pyrazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Introduction of Substituents: The chloro, ethyl, and methyl groups can be introduced through various substitution reactions. For example, chlorination can be done using thionyl chloride or phosphorus pentachloride.
Formation of the Pyrrolidine Ring: This can be synthesized separately and then attached to the pyrazole ring through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the chloro group to a hydrogen atom.
Substitution: Various substitution reactions can be performed, such as nucleophilic substitution to replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium azide, potassium cyanide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is often associated with bioactivity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole: Lacks the pyrrolidine ring.
3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the chloro group.
4-chloro-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the ethyl group.
Uniqueness
The presence of the chloro, ethyl, and pyrrolidin-2-yl groups in 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity and biological activity.
属性
分子式 |
C10H17Cl2N3 |
|---|---|
分子量 |
250.17 g/mol |
IUPAC 名称 |
4-chloro-3-ethyl-1-methyl-5-pyrrolidin-2-ylpyrazole;hydrochloride |
InChI |
InChI=1S/C10H16ClN3.ClH/c1-3-7-9(11)10(14(2)13-7)8-5-4-6-12-8;/h8,12H,3-6H2,1-2H3;1H |
InChI 键 |
YSCVNTODXPAVIR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN(C(=C1Cl)C2CCCN2)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)









